(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
Description
The compound "(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone" features a tetrazole ring substituted with a 4-fluorophenyl group and a piperazine moiety linked to a 2-hydroxyphenyl methanone.
Properties
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O2/c19-13-5-7-14(8-6-13)25-21-17(20-22-25)18(27)24-11-9-23(10-12-24)15-3-1-2-4-16(15)26/h1-8,26H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLJPDNHACHBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a novel synthetic derivative with potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its biological activity, particularly in modulating neurotransmitter systems and exhibiting anti-cancer properties. The presence of a fluorine atom in the phenyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Research indicates that this compound may exert its effects through several pathways:
- Inhibition of Tyrosinase : The compound has been evaluated for its ability to inhibit tyrosinase (TYR), an enzyme critical for melanin biosynthesis. Inhibitors of TYR are valuable in treating conditions like hyperpigmentation and melanoma .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting against various diseases, including neurodegenerative disorders .
- Neuropharmacological Effects : The piperazine moiety suggests potential interactions with serotonin receptors, which may influence mood and anxiety levels. Compounds with piperazine derivatives are often explored as anxiolytics or antidepressants.
In Vitro Studies
Recent studies have reported the following biological activities for this compound:
- Tyrosinase Inhibition : The compound was tested against TYR from Agaricus bisporus, showing significant inhibition at micromolar concentrations, indicating potential use as an anti-melanogenic agent .
- Cytotoxicity Tests : MTT assays revealed that the compound exhibited low cytotoxicity in various cell lines, suggesting a favorable safety profile for further development .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Tyrosinase Inhibition | Significant inhibition | |
| Antioxidant Activity | Moderate activity | |
| Cytotoxicity | Low cytotoxicity |
Case Study 1: Anti-Melanogenic Effects
In a study focusing on the anti-melanogenic properties of related compounds, the most promising derivative demonstrated a reduction in melanin synthesis in B16F10 melanoma cells. The mechanism was attributed to the inhibition of TYR activity, leading to decreased melanin production without inducing cytotoxic effects .
Case Study 2: Neuropharmacological Evaluation
Another investigation assessed the neuropharmacological potential of similar piperazine derivatives. The results indicated that these compounds could modulate serotonin receptor activity, providing a basis for their use in treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Tetrazole vs. Triazole Derivatives: The target compound’s tetrazole core distinguishes it from triazole-based analogs, such as those described in and . For example, triazole-thioether derivatives in incorporate sulfonylphenyl groups, which increase polarity but may reduce blood-brain barrier penetration compared to the target compound’s hydroxyphenyl group .
Piperazine Substituent Modifications
- Hydroxyphenyl vs. Sulfonyl or Trifluoromethyl Groups: The 2-hydroxyphenyl methanone substituent in the target compound contrasts with sulfonylphenyl () or trifluoromethylphenyl () analogs. Hydroxyphenyl groups enhance hydrogen-bonding interactions with biological targets, as seen in , where a hydroxyphenyl-substituted piperazine derivative demonstrated improved crystallinity and stability . Conversely, sulfonyl groups () may confer higher metabolic resistance but reduce bioavailability due to increased hydrophilicity .
Fluorophenyl Group Positioning
- 4-Fluorophenyl vs. 2-Fluorophenyl or Difluorophenyl: The 4-fluorophenyl group in the target compound contrasts with 2-fluorophenyl () or 2,4-difluorophenyl () substitutions. highlights that ortho-fluorination can disrupt molecular planarity, altering conformational dynamics .
Crystallographic and Conformational Analysis
Isostructural compounds in exhibit triclinic symmetry with planar conformations, except for perpendicularly oriented fluorophenyl groups. This suggests that the target compound’s 4-fluorophenyl and hydroxyphenyl groups may adopt similar conformations, influencing packing efficiency and solubility .
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Antiproliferative Activity : Tetrazole-piperazine hybrids in showed moderate antiproliferative effects, likely due to DNA intercalation or kinase inhibition .
- Receptor Binding : Arylpiperazine derivatives () with trifluoromethyl groups exhibit serotonin receptor affinity, suggesting that the target’s hydroxyphenyl group may enhance selectivity for similar targets .
Data Table: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
